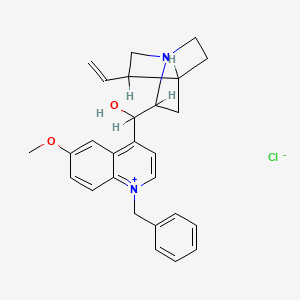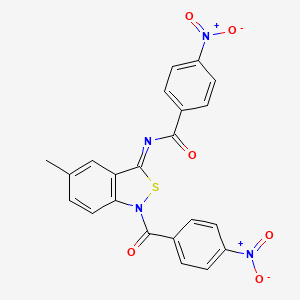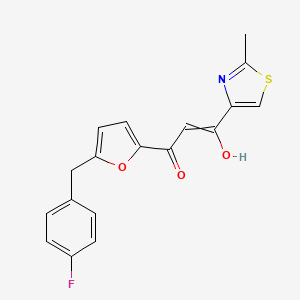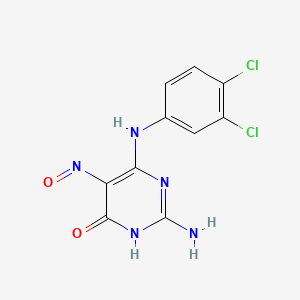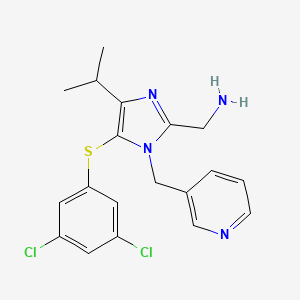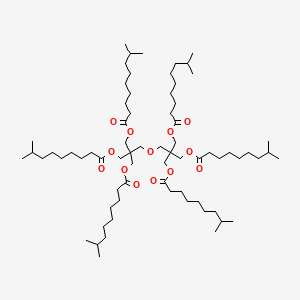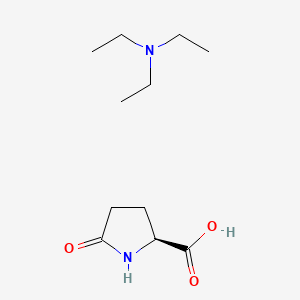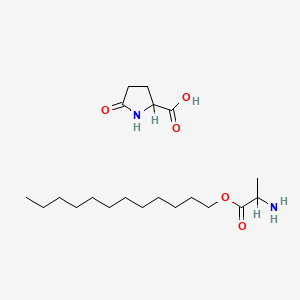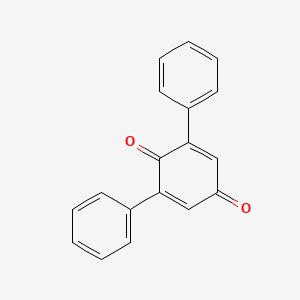
2,5-Cyclohexadiene-1,4-dione, 2,6-diphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Diphenylbenzoquinone is an organic compound with the molecular formula C18H12O2 It is a derivative of benzoquinone, characterized by the presence of two phenyl groups attached to the 2 and 6 positions of the benzoquinone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,6-Diphenylbenzoquinone can be synthesized through several methods. One common approach involves the oxidation of 2,6-diphenylaniline using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs in an acidic medium, and the product is isolated through crystallization or extraction techniques .
Industrial Production Methods
While specific industrial production methods for 2,6-Diphenylbenzoquinone are not extensively documented, the general principles of organic synthesis and large-scale chemical manufacturing would apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Diphenylbenzoquinone undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form more complex quinone derivatives.
Reduction: Reduction reactions can convert it back to the corresponding hydroquinone.
Photoreactions: It undergoes photodimerization and photocyclization when exposed to light in different solvents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Photoreaction Conditions: Irradiation in solvents like benzene or acetonitrile.
Major Products Formed
Oxidation Products: Higher quinone derivatives.
Reduction Products: Corresponding hydroquinones.
Photoreaction Products: Dimers and dibenzofuran derivatives.
Applications De Recherche Scientifique
2,6-Diphenylbenzoquinone has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2,6-Diphenylbenzoquinone involves its ability to undergo redox reactions, which can affect various biological pathways. For example, its anticancer activity is linked to the inhibition of the mammalian target of rapamycin (mTOR) pathway, leading to reduced cell growth and induced apoptosis in cancer cells . The compound’s redox properties also enable it to interact with cellular components, leading to oxidative stress and cell death in certain contexts.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Diphenylbenzoquinone: Another derivative of benzoquinone with phenyl groups at the 2 and 5 positions.
2,6-Dimethoxybenzoquinone: A benzoquinone derivative with methoxy groups at the 2 and 6 positions.
Uniqueness
2,6-Diphenylbenzoquinone is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of phenyl groups at the 2 and 6 positions provides steric hindrance and electronic effects that differentiate it from other benzoquinone derivatives. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new applications in various fields.
Propriétés
Numéro CAS |
2887-97-0 |
|---|---|
Formule moléculaire |
C18H12O2 |
Poids moléculaire |
260.3 g/mol |
Nom IUPAC |
2,6-diphenylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C18H12O2/c19-15-11-16(13-7-3-1-4-8-13)18(20)17(12-15)14-9-5-2-6-10-14/h1-12H |
Clé InChI |
SMDLELADPFDJCZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC(=O)C=C(C2=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(4-Aminophenyl)methyl]-2-[(4-amino-3,5-xylyl)methyl]aniline](/img/structure/B12675397.png)
![N,N'-[Ethylenebis(iminoethylene)]bismyristamide monoacetate](/img/structure/B12675402.png)

